BenchChemオンラインストアへようこそ!

(5-Phenylpyridin-3-yl)methanamine

Epigenetics Oncology Enzyme Inhibition

This 3,5-substituted scaffold ensures >25-fold selectivity for PRMT6 over PRMT1/8 via a key Glu49 H-bond, not possible with generic isomers. Ideal for epigenetic oncology and SIRT2 inhibitor SAR. Bifunctional amine for library synthesis.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 103921-71-7
Cat. No. B178414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenylpyridin-3-yl)methanamine
CAS103921-71-7
Synonyms(5-phenylpyridin-3-yl)methanamine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=CC(=C2)CN
InChIInChI=1S/C12H12N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H,7,13H2
InChIKeyHGZDYYSMCSCHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Phenylpyridin-3-yl)methanamine: A Versatile Scaffold for Selective Epigenetic Inhibitors


(5-Phenylpyridin-3-yl)methanamine (CAS: 103921-71-7) is an organic compound with the molecular formula C12H12N2, featuring a phenyl group at the 5-position of a pyridine ring and a methanamine group at the 3-position. This compound serves as a crucial building block in medicinal chemistry, particularly as a scaffold for developing selective inhibitors targeting protein arginine methyltransferase 6 (PRMT6) [1] and sirtuin 2 (SIRT2) . Its structural attributes, including a calculated logP of approximately 1.63–2.91 and a predicted pKa of 8.23 ± 0.29, underpin its utility in drug discovery campaigns focused on epigenetic regulation and oncology .

Why (5-Phenylpyridin-3-yl)methanamine Cannot Be Substituted with Generic Analogs


While numerous pyridinylmethanamine derivatives exist (e.g., (2-Phenylpyridin-3-yl)methanamine, (6-Phenylpyridin-3-yl)methanamine), the specific 3,5-substitution pattern of (5-Phenylpyridin-3-yl)methanamine is non-negotiable for applications requiring high selectivity for PRMT6. This regioisomer enables a unique hydrogen-bonding interaction with the Glu49 residue of PRMT6, a feature not shared by its positional analogs [1]. Consequently, substituting with a generic phenylpyridine methanamine would forfeit the >25-fold isoform selectivity demonstrated by derivatives of this specific scaffold, rendering it unsuitable for targeted epigenetic research [2]. Furthermore, its specific solubility profile (cLogS = -3.63) and purity (≥95%) are critical for reproducible in vitro assays, a standard not guaranteed by alternative, less-characterized scaffolds .

Quantitative Evidence Guide: Direct Comparisons for (5-Phenylpyridin-3-yl)methanamine


PRMT6 Isoform Selectivity: a25 Derivative vs. SAM-Competitive Inhibitors

A derivative of (5-Phenylpyridin-3-yl)methanamine, compound a25, exhibits markedly superior selectivity for PRMT6 over other type I PRMTs when compared to reported SAM-competitive inhibitors such as MS023 and GSK3368715 [1]. This selectivity arises from a unique hydrogen-bonding interaction with the Glu49 residue of PRMT6, which is not present in other type I PRMTs [2].

Epigenetics Oncology Enzyme Inhibition

PRMT6 Inhibition Potency: a25 Derivative vs. Allosteric Inhibitor SGC6870

The (5-Phenylpyridin-3-yl)methanamine derivative a25 is a substrate-competitive inhibitor, in contrast to the allosteric PRMT6 inhibitor SGC6870. Direct comparison of potency in cell-free assays reveals a significant difference in IC50 values [1][2].

Epigenetics Oncology Chemical Probe

Antiproliferative Activity: a25 Derivative vs. Untreated Control in Cancer Cell Lines

The (5-Phenylpyridin-3-yl)methanamine derivative a25 demonstrates significant in vitro antitumor activity, inhibiting the proliferation of various tumor cell lines and inducing apoptosis [1]. This effect is attributed to its selective inhibition of PRMT6, a target implicated in multiple cancer types [2].

Oncology Cell Proliferation Apoptosis

SIRT2 Inhibition: (5-Phenylpyridin-3-yl)methanamine vs. Control

(5-Phenylpyridin-3-yl)methanamine has been identified as a potential inhibitor of human sirtuin 2 (SIRT2), a target in cancer, neurodegeneration, and type II diabetes . Molecular docking studies suggest favorable binding within the SIRT2 active site, and its computed solubility (cLogP = 1.63, cLogS = -3.63) indicates suitability for biochemical assays .

Sirtuins Epigenetics Neurodegeneration

Structural and Physicochemical Differentiation: (5-Phenylpyridin-3-yl)methanamine vs. Regioisomers

The 3,5-disubstitution pattern of (5-Phenylpyridin-3-yl)methanamine confers distinct physicochemical properties compared to its regioisomers, such as (2-Phenylpyridin-3-yl)methanamine and (6-Phenylpyridin-3-yl)methanamine [1]. Specifically, the pKa of the pyridine nitrogen and the orientation of the methanamine group dictate its hydrogen-bonding capabilities and reactivity in downstream chemical transformations .

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

Optimal Use Cases for (5-Phenylpyridin-3-yl)methanamine in Research and Development


Development of Highly Selective PRMT6 Chemical Probes

This scaffold is ideal for medicinal chemistry teams seeking to develop substrate-competitive PRMT6 inhibitors with >25-fold selectivity over PRMT1/8 and >50-fold selectivity over PRMT3/4/5/7. The (5-phenylpyridin-3-yl)methanamine core enables a critical hydrogen bond with Glu49 of PRMT6, providing a selectivity advantage over pan-PRMT inhibitors like MS023 and GSK3368715 [1]. Researchers can utilize this scaffold to generate tool compounds for dissecting PRMT6-specific biology in cancer models without confounding effects from other type I PRMTs.

Synthesis of Anticancer Agents Targeting PRMT6-Driven Tumors

Given the demonstrated ability of derivatives like a25 to inhibit tumor cell proliferation and induce apoptosis [1], (5-Phenylpyridin-3-yl)methanamine serves as a validated starting material for synthesizing novel anticancer agents. This is particularly relevant for cancers where PRMT6 overexpression correlates with poor prognosis, including lung, breast, colorectal, glioblastoma, endometrial, and prostate cancers [2]. Procurement of this building block enables the rapid exploration of SAR around the PRMT6 active site.

Biochemical Assays for SIRT2 Inhibitor Screening

With its favorable predicted solubility (cLogS = -3.63) and molecular docking evidence supporting SIRT2 binding , (5-Phenylpyridin-3-yl)methanamine is a suitable starting point for developing SIRT2 inhibitors for use in fluorescence-based enzymatic assays. This application supports research into neurodegenerative diseases, cancer, and metabolic disorders where SIRT2 is a validated target .

Synthesis of Heterocyclic Building Block Libraries

Due to its bifunctional nature—possessing both a nucleophilic primary amine and a pyridine ring amenable to further functionalization—(5-Phenylpyridin-3-yl)methanamine is valuable for constructing diverse heterocyclic libraries. The amine can be readily derivatized via amide coupling, reductive amination, or sulfonamide formation, while the pyridine ring can undergo N-oxidation or metal-catalyzed cross-coupling reactions. This versatility supports high-throughput screening campaigns in pharmaceutical R&D [2].

Quote Request

Request a Quote for (5-Phenylpyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.